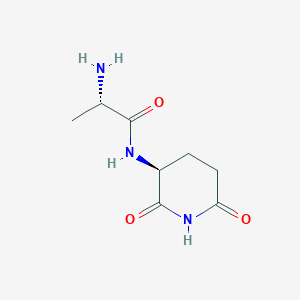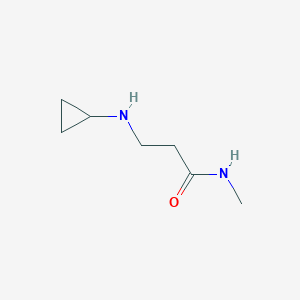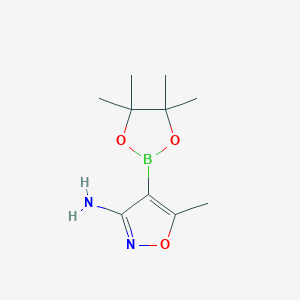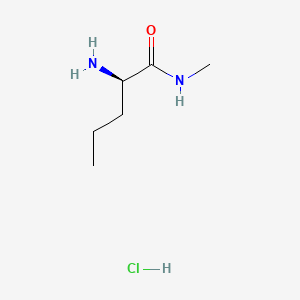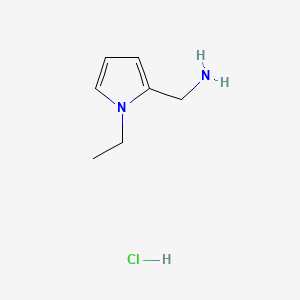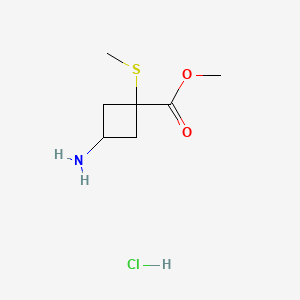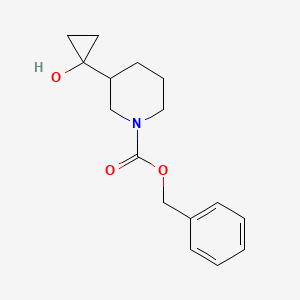
Benzyl 3-(1-hydroxycyclopropyl)piperidine-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzyl 3-(1-hydroxycyclopropyl)piperidine-1-carboxylate is a complex organic compound that belongs to the piperidine family This compound is characterized by a piperidine ring substituted with a benzyl group, a hydroxycyclopropyl group, and a carboxylate ester
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 3-(1-hydroxycyclopropyl)piperidine-1-carboxylate typically involves multiple steps. One common method starts with the preparation of N-benzyl-3-hydroxy piperidine as a key intermediate. This intermediate is then subjected to further reactions to introduce the hydroxycyclopropyl group and the carboxylate ester. The reaction conditions often involve the use of palladium-charcoal for hydrogenation and debenzylation steps .
Industrial Production Methods
For industrial-scale production, the synthesis route is optimized for higher yields and cost-effectiveness. The reaction conditions are carefully controlled to ensure the purity and consistency of the final product. Industrial methods may also involve the use of automated reactors and continuous flow systems to enhance efficiency .
Analyse Chemischer Reaktionen
Types of Reactions
Benzyl 3-(1-hydroxycyclopropyl)piperidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the benzyl group with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents like sodium hydride and alkyl halides are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols .
Wissenschaftliche Forschungsanwendungen
Benzyl 3-(1-hydroxycyclopropyl)piperidine-1-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of Benzyl 3-(1-hydroxycyclopropyl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The hydroxycyclopropyl group plays a crucial role in its binding affinity and specificity. The exact pathways involved depend on the specific application and target .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Benzyl 4-hydroxy-1-piperidinecarboxylate
- Icaridin
- Piperine
Uniqueness
Benzyl 3-(1-hydroxycyclopropyl)piperidine-1-carboxylate is unique due to the presence of the hydroxycyclopropyl group, which imparts distinct chemical and biological properties. This structural feature differentiates it from other piperidine derivatives and enhances its potential for specific applications .
Eigenschaften
Molekularformel |
C16H21NO3 |
|---|---|
Molekulargewicht |
275.34 g/mol |
IUPAC-Name |
benzyl 3-(1-hydroxycyclopropyl)piperidine-1-carboxylate |
InChI |
InChI=1S/C16H21NO3/c18-15(20-12-13-5-2-1-3-6-13)17-10-4-7-14(11-17)16(19)8-9-16/h1-3,5-6,14,19H,4,7-12H2 |
InChI-Schlüssel |
WTDWHGODWLBULU-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(CN(C1)C(=O)OCC2=CC=CC=C2)C3(CC3)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





